molecular formula C10H16BrN3O B14930885 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide

Cat. No.: B14930885
M. Wt: 274.16 g/mol
InChI Key: HWTOWHBWFKAZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE is a synthetic organic compound characterized by the presence of a bromo-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with isopropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N-ISOPROPYLPROPANAMIDE is unique due to its specific substitution pattern and the presence of the isopropylpropanamide group. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C10H16BrN3O/c1-6(2)12-10(15)8(4)14-5-9(11)7(3)13-14/h5-6,8H,1-4H3,(H,12,15)

InChI Key

HWTOWHBWFKAZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.